molecular formula C11H15BrClN B2557422 1-(3-Bromophenyl)piperidine;hydrochloride CAS No. 2375259-03-1

1-(3-Bromophenyl)piperidine;hydrochloride

Cat. No.: B2557422
CAS No.: 2375259-03-1
M. Wt: 276.6
InChI Key: CTUYTAZWPFBHPE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperidine;hydrochloride is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14BrN . The InChI string representation is InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 240.14 . It is a solid compound . The SMILES string representation is BrC1=CC(N2CCCCC2)=CC=C1 .

Scientific Research Applications

Synthesis and Bioactivities

Halogen Bearing Phenolic Chalcones and Bis Mannich Bases : Compounds with structures similar to 1-(3-Bromophenyl)piperidine; hydrochloride have been synthesized and tested for cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects. These studies aim to identify lead molecules for anticancer drug development and improve understanding of their selectivity and potency toward different CA isoenzymes (Yamali, Gul, Sakagami, & Supuran, 2016).

Cytotoxic Evaluation

Mesna Adducts of Piperidine Hydrochlorides : Research on derivatives of 1-aryl-4,4-dimethyl-5-(1-piperidino) structures, which are similar to the target compound, has shown that these derivatives possess significant cytotoxic activity against various cancer cell lines. This highlights the potential use of such compounds in the development of new anticancer treatments (Dimmock, Kumar, Chen, Quail, Yang, Allen, & Kao, 1995).

Analytical and Structural Characterization

Enantiomeric Resolution and Simulation Studies : The study of enantiomers of compounds structurally related to 1-(3-Bromophenyl)piperidine; hydrochloride, focusing on their chiral resolution and simulation, sheds light on the chiral recognition mechanisms. Such research is crucial for understanding the physical and chemical properties of potential pharmaceuticals (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

Micro-phase Separation Structure

Improving Anion-exchange Membrane Performance : The creation of micro-phase separation structures in poly(aryl piperidinium) cross-linked membranes, without compromising ion exchange capacity, illustrates an innovative approach to enhancing the performance of anion-exchange membranes. This research contributes to the development of more efficient and stable materials for energy applications (Du, Zhang, Yuan, & Wang, 2021).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

Piperidine derivatives have been the subject of extensive research due to their wide range of bioactivities and their importance in drug design . Future research will likely continue to explore the synthesis of new piperidine derivatives and their potential applications in medicine .

Properties

IUPAC Name

1-(3-bromophenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9H,1-3,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUYTAZWPFBHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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